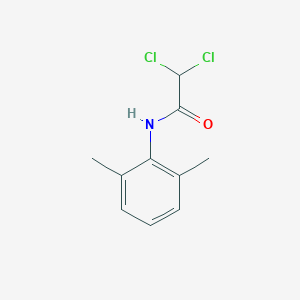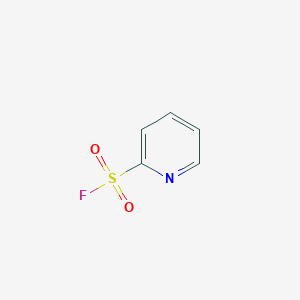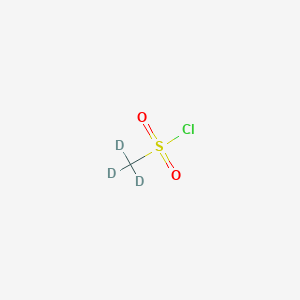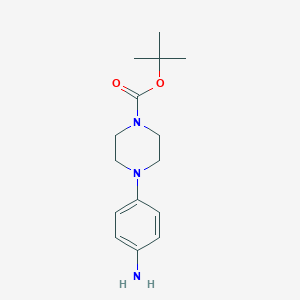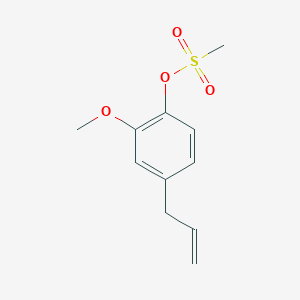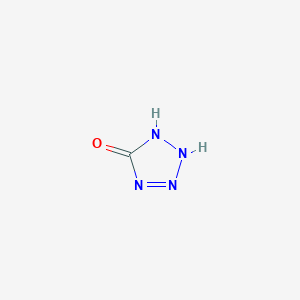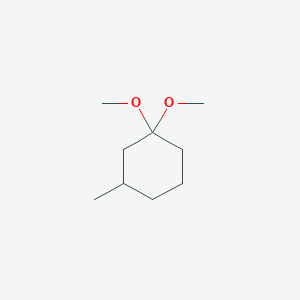
1,1-Dimethoxy-3-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxy-3-methylcyclohexane is a cyclohexane derivative that has gained attention due to its potential as a pharmaceutical drug. It is a colorless liquid with a molecular formula of C9H18O2 and a molecular weight of 158.24 g/mol.
Mecanismo De Acción
The mechanism of action of 1,1-Dimethoxy-3-methylcyclohexane is not fully understood. It is believed to work by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also work by inhibiting the formation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
1,1-Dimethoxy-3-methylcyclohexane has been found to have anti-inflammatory and analgesic effects. It can reduce pain and inflammation in animal models. It has also been found to inhibit the formation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1,1-Dimethoxy-3-methylcyclohexane in lab experiments is its potential as a pharmaceutical drug. It has been found to have anti-inflammatory and analgesic effects, as well as potential as a treatment for Alzheimer's disease. However, one limitation is that the mechanism of action is not fully understood, and more research is needed to fully understand its effects.
Direcciones Futuras
There are several future directions for research on 1,1-Dimethoxy-3-methylcyclohexane. One direction is to further investigate its potential as a treatment for Alzheimer's disease. Another direction is to study its effects on other inflammatory conditions, such as arthritis. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of the compound.
Métodos De Síntesis
1,1-Dimethoxy-3-methylcyclohexane can be synthesized through the reaction of cyclohexanone with methanol and hydrochloric acid. The reaction produces 1,1-dimethoxy-3-methylcyclohexane as the main product. The reaction is carried out under reflux conditions, and the yield of the product can be improved by using a catalyst such as sulfuric acid.
Aplicaciones Científicas De Investigación
1,1-Dimethoxy-3-methylcyclohexane has been studied for its potential as a pharmaceutical drug. It has been found to have anti-inflammatory and analgesic effects. Studies have shown that it can reduce pain and inflammation in animal models. It has also been studied for its potential as a treatment for Alzheimer's disease. The compound has been found to inhibit the formation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Propiedades
Número CAS |
18349-16-1 |
|---|---|
Nombre del producto |
1,1-Dimethoxy-3-methylcyclohexane |
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
1,1-dimethoxy-3-methylcyclohexane |
InChI |
InChI=1S/C9H18O2/c1-8-5-4-6-9(7-8,10-2)11-3/h8H,4-7H2,1-3H3 |
Clave InChI |
ITBKAZNVWBGZPD-UHFFFAOYSA-N |
SMILES |
CC1CCCC(C1)(OC)OC |
SMILES canónico |
CC1CCCC(C1)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



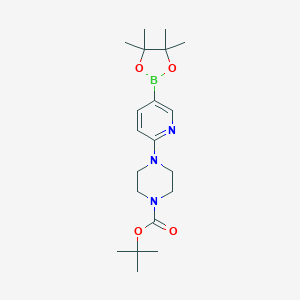
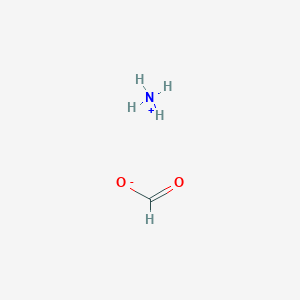
![[(3,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-methoxybenzenesulfonate](/img/structure/B103937.png)
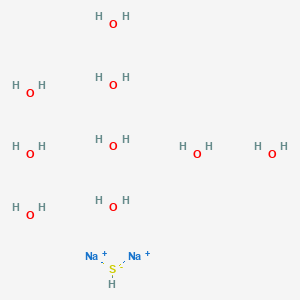
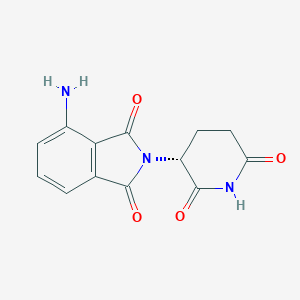
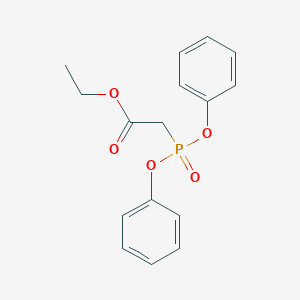
![7-Phenylbenzo[k]fluoranthene](/img/structure/B103953.png)
